8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid
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Overview
Description
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is an organic compound that features a benzodioxepine ring system with a cyanomethyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable benzodioxepine precursor with cyanomethyl reagents under controlled conditions. The reaction typically requires the use of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the cyanomethyl group. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the cyanomethyl group to other functional groups, such as amines.
Substitution: The benzodioxepine ring system allows for substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Electrophilic or nucleophilic reagents, such as halogens or organometallic compounds, are employed under controlled conditions to achieve selective substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines
Scientific Research Applications
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid has diverse applications in scientific research:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for biochemical pathways.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group and carboxylic acid functional group play crucial roles in binding to these targets, modulating their activity and influencing biochemical pathways. The benzodioxepine ring system provides structural stability and enhances the compound’s affinity for its targets.
Comparison with Similar Compounds
Similar Compounds
- 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-methyl ester
- 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-aldehyde
- 8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-nitrile
Uniqueness
8-(Cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid is unique due to the presence of both a cyanomethyl group and a carboxylic acid functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. The benzodioxepine ring system further enhances its stability and versatility compared to similar compounds.
Properties
CAS No. |
823225-86-1 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
8-(cyanomethyl)-3,4-dihydro-2H-1,5-benzodioxepine-6-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c13-3-2-8-6-9(12(14)15)11-10(7-8)16-4-1-5-17-11/h6-7H,1-2,4-5H2,(H,14,15) |
InChI Key |
UPCGNKAGYRNVGH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=CC(=CC(=C2OC1)C(=O)O)CC#N |
Origin of Product |
United States |
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